(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone
Description
The compound “(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone” is a heterocyclic hybrid molecule combining three pharmacologically relevant moieties: a 1,2,4-triazole ring, an azetidine (four-membered saturated nitrogen heterocycle), and a 5-methylthiophene group. The triazole moiety is known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . The 5-methylthiophene group contributes lipophilicity and π-π stacking interactions, which may improve membrane permeability and binding affinity to biological targets .
Its synthesis likely involves nucleophilic substitution or coupling reactions between azetidine derivatives and pre-functionalized thiophene-triazole intermediates, as seen in related compounds .
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-2-3-11(18-9)12(17)15-4-10(5-15)6-16-8-13-7-14-16/h2-3,7-8,10H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRRLYIIHZEKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.
Azetidine ring formation: This step often involves the cyclization of a suitable amino alcohol or halide precursor.
Coupling of the triazole and azetidine moieties: This can be done using a nucleophilic substitution reaction where the triazole derivative is reacted with a halomethyl azetidine.
Introduction of the thiophene ring: The final step involves the coupling of the azetidine-triazole intermediate with a thiophene derivative, typically through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole or azetidine derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its diverse functional groups.
Medicine
The compound holds potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, or anticancer drugs, given the known activities of triazole and azetidine derivatives.
Industry
In the industrial sector, the compound can be utilized in the synthesis of advanced polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is likely multifaceted, involving interactions with various molecular targets. The triazole ring can inhibit cytochrome P450 enzymes, the azetidine ring can interact with nucleic acids or proteins, and the thiophene ring can participate in electron transfer processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Comparative Insights
However, azetidine’s strain (due to its four-membered ring) may limit synthetic accessibility compared to five- or six-membered amines .
Heterocyclic Synergy :
- Thiophene-containing analogues (e.g., ) show enhanced antitumor activity due to improved lipophilicity and aromatic interactions. The 5-methyl group in the title compound may further optimize these properties.
- Triazole-thiadiazole hybrids (e.g., ) exhibit higher metabolic stability than triazole-thiophenes, but the latter’s π-conjugation may improve target binding .
Biological Activity Trends :
- Thiadiazole derivatives (e.g., compound 9b ) show potent antitumor activity (IC₅₀ < 3 µM), likely due to thiadiazole’s electron-deficient core interacting with cellular kinases.
- The title compound’s azetidine-thiophene framework may target similar pathways but with distinct selectivity profiles, though experimental validation is needed.
Thiophene functionalization (e.g., 5-methyl substitution) is well-established in triazole hybrids , suggesting scalability for the title compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
